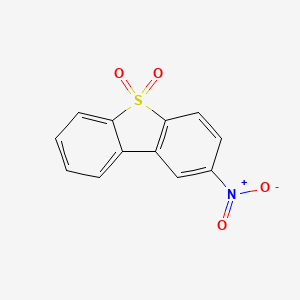
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine is a complex organic compound that features both a dinitrophenyl group and a fluorenylidene group. These functional groups are known for their roles in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a fluorenone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluorenone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrofluorenone derivatives, while reduction could produce diamino derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: May serve as a probe for studying enzyme activities or protein interactions.
Industry: Could be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can act as an electrophile, while the fluorenylidene group may participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A well-known reagent used in the detection of carbonyl compounds.
Fluorenone: A compound with applications in organic synthesis and materials science.
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazone: A closely related compound with similar chemical properties.
Uniqueness
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine is unique due to the combination of the dinitrophenyl and fluorenylidene groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
15884-61-4 |
|---|---|
Formule moléculaire |
C19H12N4O4 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
N-(fluoren-9-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C19H12N4O4/c24-22(25)12-9-10-17(18(11-12)23(26)27)20-21-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11,20H |
Clé InChI |
PCWAZGSDAQPGRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972132.png)


![(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11972150.png)




![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972181.png)

![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide](/img/structure/B11972202.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11972208.png)
